2-Hydroxyclomipramine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61523-75-9 |
|---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C19H23ClN2O/c1-21(2)10-5-11-22-17-7-4-3-6-14(17)8-9-15-12-19(23)16(20)13-18(15)22/h3-4,6-7,12-13,23H,5,8-11H2,1-2H3 |
InChI Key |
QXZNSJJZRXNDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC(=C(C=C31)Cl)O |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of 2 Hydroxyclomipramine
Hepatic Metabolism of Clomipramine (B1669221) Leading to 2-Hydroxylation
The formation of 2-hydroxyclomipramine is a crucial step in the hepatic metabolism of clomipramine. This Phase I reaction involves the introduction of a hydroxyl group onto the clomipramine molecule, a process catalyzed by a specific family of enzymes.
Other CYP isoforms are responsible for different metabolic steps. The primary pathway of N-demethylation, which produces the active metabolite desmethylclomipramine, is catalyzed by CYP2C19, CYP3A4, and CYP1A2 clinpgx.orgwinona.edudrugbank.com. This primary metabolite, desmethylclomipramine, also undergoes subsequent hydroxylation, a reaction that is also mediated by CYP2D6 clinpgx.orgwinona.edu. Therefore, CYP2D6 plays a central role in the hydroxylation pathways of both the parent drug and its main active metabolite.
Table 1: Cytochrome P450 Isoforms in Clomipramine Metabolism
| CYP Isoform | Primary Metabolic Reaction | Resulting Metabolite(s) |
|---|---|---|
| CYP2D6 | Aromatic Hydroxylation | This compound, 8-Hydroxyclomipramine (B1248891) |
| CYP2C19 | N-Demethylation | Desmethylclomipramine |
| CYP3A4 | N-Demethylation | Desmethylclomipramine |
| CYP1A2 | N-Demethylation | Desmethylclomipramine |
In vitro studies utilizing human liver microsomes and yeast cells expressing specific human CYP isoforms have been instrumental in identifying the enzymes responsible for clomipramine metabolism nih.gov. These studies have confirmed that CYP2D6 is the catalyst for the 8-hydroxylation of clomipramine and desmethylclomipramine nih.gov. For instance, research using yeast microsomes expressing CYP2D6 recorded formation rates of 65 nmol/nmol of CYP per hour for 8-hydroxyclomipramine nih.gov. While the 2-hydroxylation pathway is also attributed to CYP2D6, specific kinetic parameters (such as K_m and V_max) for the formation of this compound are less frequently detailed in the literature compared to the 8-hydroxylation and N-demethylation pathways. The formation of hydroxylated metabolites, including this compound, has been successfully identified and assayed in in vitro systems using techniques like high-performance liquid chromatography (HPLC) winona.edunih.gov.
The gene encoding the CYP2D6 enzyme is known to be highly polymorphic, which results in significant interindividual variability in metabolic capacity nih.gov. This genetic variation leads to distinct phenotypes:
Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to absent or significantly reduced CYP2D6 enzyme activity.
Intermediate Metabolizers (IMs): Carriers of one reduced-function allele and one non-functional allele, or two reduced-function alleles.
Normal (Extensive) Metabolizers (NMs or EMs): Individuals with two fully functional alleles.
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the functional CYP2D6 gene, resulting in substantially increased enzyme activity.
These genetic polymorphisms directly impact the 2-hydroxylation of clomipramine. PMs exhibit a reduced capacity to form this compound, which can lead to elevated plasma concentrations of the parent drug clinpgx.orgnih.gov. Conversely, UMs metabolize clomipramine via the hydroxylation pathway more rapidly, which may result in lower plasma concentrations of the parent drug and higher concentrations of hydroxylated metabolites clinpgx.orgclinpgx.org. Studies have confirmed that patients genetically deficient in hydroxylation capacity can accumulate clomipramine and its demethylated metabolite to high concentrations nih.gov.
Table 2: Influence of CYP2D6 Genetic Polymorphism on this compound Formation
| Phenotype | CYP2D6 Activity | Expected Rate of this compound Formation |
|---|---|---|
| Poor Metabolizer (PM) | Absent or greatly reduced | Significantly decreased |
| Intermediate Metabolizer (IM) | Decreased | Decreased |
| Normal Metabolizer (NM/EM) | Normal | Normal |
| Ultrarapid Metabolizer (UM) | Increased | Increased |
The rate of this compound formation can be altered by the co-administration of drugs that inhibit or induce the CYP2D6 enzyme nih.govauckland.ac.nz.
Enzyme Inhibition: Inhibition of CYP2D6 activity reduces the metabolic clearance of clomipramine through the 2-hydroxylation pathway. This leads to decreased formation of this compound and higher plasma levels of the parent drug. Potent inhibitors of CYP2D6 include certain neuroleptics (e.g., levomepromazine), antiarrhythmics (e.g., quinidine), and some selective serotonin (B10506) reuptake inhibitors (SSRIs) clinpgx.orgnih.gov. Notably, clomipramine itself has been shown to be an inhibitor of CYP2D6, suggesting a potential for auto-inhibition of its own metabolic pathway nih.gov.
Downstream Conjugation Pathways of this compound
Following the initial Phase I hydroxylation, this compound undergoes a Phase II conjugation reaction to form a more water-soluble compound that can be easily excreted from the body.
The primary downstream pathway for this compound is conjugation with glucuronic acid, a process known as glucuronidation clinpgx.org. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The resulting metabolite, this compound glucuronide, is significantly more polar than its parent compound drugbank.com. This increased water solubility facilitates its elimination from the body, predominantly through renal excretion clinpgx.orgnih.gov. The characterization and identification of similar glucuronide conjugates of hydroxylated tricyclic antidepressants have been confirmed using methods such as mass spectrometry and hydrolysis with beta-glucuronidase nih.gov.
Comparative Metabolic Profiling of Clomipramine Hydroxylated Metabolites
The metabolism of clomipramine yields multiple hydroxylated metabolites, including this compound and 8-hydroxyclomipramine. While both are products of hydroxylation reactions primarily catalyzed by the cytochrome P450 enzyme CYP2D6, their subsequent metabolic profiles and resulting in vivo concentrations differ significantly. clinpgx.orgwinona.edu
In vitro studies utilizing human liver microsomes are instrumental in determining the formation rates of various metabolites. When examining the hydroxylation of clomipramine, research indicates that the intrinsic formation clearances for this compound and 8-hydroxyclomipramine are comparable. researchgate.net Based solely on these formation kinetics, one would predict that the two metabolites would be generated in roughly equal amounts. researchgate.net
Studies using yeast microsomes expressing human CYP2D6 have quantified the formation rate for 8-hydroxyclomipramine at 65 nmol/nmol of CYP per hour. nih.gov While a specific corresponding value for this compound formation is not always detailed, the evidence points toward similar formation efficiencies for both hydroxylated metabolites. researchgate.netnih.gov This similarity in formation highlights that the initial hydroxylation step by CYP2D6 does not overwhelmingly favor one position on the aromatic ring over the other.
| Metabolite | Primary Enzyme | Relative In Vitro Formation Rate/Clearance |
|---|---|---|
| This compound | CYP2D6 | Similar to 8-Hydroxyclomipramine |
| 8-Hydroxyclomipramine | CYP2D6 | Similar to this compound (Formation rate of 65 nmol/nmol CYP/hr reported in one study) |
A significant discrepancy exists between the in vitro formation data and the observed in vivo plasma concentrations of clomipramine's hydroxylated metabolites. While 8-hydroxyclomipramine is a major metabolite detected in plasma, often at concentrations around 40% of the parent drug, this compound is frequently undetectable. researchgate.net This observation demonstrates that factors beyond initial formation clearance govern the ultimate systemic exposure of this compound.
The principal factor responsible for this difference is the metabolite's own intrinsic elimination clearance. Research has shown that the intrinsic elimination clearance of this compound is substantially greater than that of 8-hydroxyclomipramine (6.5 versus 1.5 µL/min/mg microsomal protein, respectively). researchgate.net This more than four-fold higher clearance rate means that as soon as this compound is formed, it is very rapidly conjugated (via UGTs) and eliminated, preventing it from accumulating in the plasma. researchgate.net
Other factors that govern the exposure of this compound relate to the activity of the forming enzyme, CYP2D6:
Genetic Polymorphisms: The gene for CYP2D6 is highly polymorphic, leading to different enzyme activity levels in the population, categorized as poor, intermediate, normal, and ultrarapid metabolizers. g-standaard.nlpgkb.org Individuals with poor or intermediate CYP2D6 activity will produce less this compound, while ultrarapid metabolizers will produce it more quickly. g-standaard.nl
Enzyme Inhibition: Co-administration of drugs that are potent inhibitors of CYP2D6, such as certain selective serotonin reuptake inhibitors (e.g., paroxetine, fluoxetine) or other medications like quinidine, can significantly reduce the formation of this compound. nih.gov
| Factor | Effect on this compound Exposure | Mechanism |
|---|---|---|
| Intrinsic Elimination Clearance | Major Decrease | Rapid subsequent metabolism (glucuronidation) leads to fast elimination, preventing accumulation. The clearance rate is >4x higher than for 8-hydroxyclomipramine. |
| CYP2D6 Genetic Polymorphism | Variable (Increase or Decrease) | Ultrarapid metabolizers increase formation, while poor metabolizers decrease formation of the metabolite. |
| Co-administration of CYP2D6 Inhibitors | Decrease | Inhibition of the forming enzyme (CYP2D6) reduces the rate of hydroxylation. |
Preclinical In Vitro to In Vivo Extrapolation of this compound Metabolic Fate
In vitro to in vivo extrapolation (IVIVE) is a critical tool in preclinical drug development used to predict the human pharmacokinetics of a drug and its metabolites from in vitro data. doi.org The case of this compound serves as an important example of the complexities involved in accurate IVIVE and the necessity of considering the complete metabolic pathway.
Early IVIVE approaches that focused solely on in vitro metabolite formation clearance (Cli,f) would have incorrectly predicted the relative importance of this compound. researchgate.net Given its formation rate is similar to that of 8-hydroxyclomipramine, such a model would have forecast comparable in vivo exposures. researchgate.net However, this prediction would be in stark contrast to clinical findings where this compound is undetectable. researchgate.net
More sophisticated and accurate IVIVE models incorporate not only the formation of the metabolite but also its subsequent elimination. The key principle is that the in vivo disposition of a metabolite is dependent on both its formation clearance and its elimination clearance. researchgate.net By developing a model that accounted for the high intrinsic elimination clearance of this compound (6.5 µL/min/mg), researchers were able to successfully predict a very low metabolite-to-parent area under the curve ratio (AUCm/AUCp). This prediction was in agreement with the in vivo observation that the metabolite is not found in plasma. researchgate.net This work underscores that for accurate preclinical extrapolation of a metabolite's fate, a comprehensive understanding of both its formation and its own metabolic clearance is essential.
Preclinical Pharmacological and Biochemical Investigations of 2 Hydroxyclomipramine
Preclinical Evaluation of Neurotransmitter Reuptake Inhibition by 2-Hydroxyclomipramine
Detailed preclinical studies quantifying the specific potency of this compound on neurotransmitter reuptake are not sufficiently available to provide a comprehensive analysis.
Serotonin (B10506) Reuptake Inhibition Potency in Preclinical Models
Specific IC50 values or other quantitative measures of serotonin reuptake inhibition for this compound from preclinical models were not found in the available literature. For context, the parent compound, clomipramine (B1669221), is known to be a potent inhibitor of serotonin reuptake. drugbank.comselleckchem.comresearchgate.net
Norepinephrine (B1679862) Reuptake Inhibition Activity in Preclinical Models
Specific data on the norepinephrine reuptake inhibition activity of this compound in preclinical models is not available. The primary active metabolite of clomipramine, desmethylclomipramine, is known to be a stronger inhibitor of norepinephrine reuptake compared to clomipramine itself. clinpgx.orgdrugbank.comwinona.edu
Comparative Pharmacological Activity of this compound with Clomipramine and Desmethylclomipramine in Preclinical Assays
A direct comparative analysis of the pharmacological activity of this compound with clomipramine and desmethylclomipramine is not possible due to the lack of specific preclinical data for this compound. Clomipramine is a potent serotonin reuptake inhibitor, while its metabolite desmethylclomipramine is a more potent inhibitor of norepinephrine reuptake. clinpgx.orgdrugbank.com
Preclinical Receptor Binding Profiles of this compound
Quantitative data detailing the binding affinities of this compound for various monoamine receptors are not available in the reviewed literature.
Affinity for Monoamine Receptors (e.g., α1-adrenergic, Histamine H1, Muscarinic Cholinergic)
Specific Ki values or other measures of binding affinity for this compound at α1-adrenergic, histamine H1, or muscarinic cholinergic receptors have not been reported in the available scientific literature. For comparison, the parent compound clomipramine and other tricyclic antidepressants are known to have affinities for these receptors, which contributes to their side effect profiles. drugbank.comnih.govwikipedia.org
In Vitro Investigations of this compound's Influence on Cellular Systems and Enzymatic Activity
Specific in vitro studies investigating the influence of this compound on cellular systems and enzymatic activity are not described in the available research. Studies on the parent compound, clomipramine, have shown effects on various cellular functions, including glucocorticoid receptor function in cultured cells. nih.govnih.gov
Animal Model Studies on the Disposition and Pharmacological Effects of this compound
Tissue Distribution and Brain Penetration in Animal Models
Detailed studies specifically delineating the tissue distribution and brain penetration of this compound in animal models are not extensively available in publicly accessible scientific literature. The majority of preclinical research has concentrated on the disposition of the parent compound, clomipramine, and its primary active metabolite, desmethylclomipramine.
However, it is understood that this compound is formed through the hydroxylation of clomipramine, a metabolic process that primarily occurs in the liver. Generally, hydroxylation increases the polarity of a compound, which can influence its ability to cross the blood-brain barrier and distribute into various tissues. While specific quantitative data for this compound is scarce, the known lipophilicity of tricyclic antidepressants and their metabolites suggests that they are generally well-distributed throughout the body.
Studies on clomipramine in rat models have shown that the parent drug and its metabolite, desmethylclomipramine, are detectable in various skeletal tissues after chronic administration. This suggests a broad distribution of these compounds. It is plausible that this compound would also be found in various tissues, although its concentration relative to the parent drug and other metabolites in specific tissues, particularly the brain, remains to be fully elucidated.
Biochemical Effects in Preclinical Neural Systems
This compound is recognized as a pharmacologically active metabolite of clomipramine. drugbank.com The primary mechanism of action of clomipramine and its active metabolites is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission. nih.govnih.gov
The biochemical profile of clomipramine's metabolites is crucial to understanding the drug's full spectrum of activity. Desmethylclomipramine, for instance, is known to be a more potent inhibitor of norepinephrine reuptake compared to clomipramine, which is a more potent serotonin reuptake inhibitor. clinpgx.org The contribution of this compound to this complex interplay of serotonergic and noradrenergic modulation is an area that warrants further specific investigation to fully characterize its role in the therapeutic efficacy of clomipramine.
Interactive Data Table: Known Biochemical Properties of Clomipramine and its Major Metabolites
| Compound | Primary Mechanism of Action | Notes |
| Clomipramine | Potent Serotonin Reuptake Inhibitor | Also inhibits norepinephrine reuptake to a lesser extent. |
| Desmethylclomipramine | Potent Norepinephrine Reuptake Inhibitor | Primary active metabolite of clomipramine. |
| This compound | Serotonin and Norepinephrine Reuptake Inhibitor | Pharmacologically active metabolite. Specific potency data is limited. |
| 8-Hydroxyclomipramine (B1248891) | Serotonin and Norepinephrine Reuptake Inhibitor | Pharmacologically active metabolite with significant reuptake inhibition. |
Analytical Methodologies for the Quantification and Characterization of 2 Hydroxyclomipramine
Advanced Chromatographic Techniques for 2-Hydroxyclomipramine
Chromatographic separation is a cornerstone of the analytical workflow for this compound, enabling its isolation from the parent drug, clomipramine (B1669221), and other related metabolites, thereby preventing analytical interference. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the principal techniques employed for this purpose.
High-performance liquid chromatography (HPLC) is a widely adopted technique for the quantification of this compound in biological samples such as plasma and urine. nih.gov The development of a robust HPLC method necessitates a systematic optimization of chromatographic conditions to achieve the desired separation and sensitivity. preprints.org
A common approach involves reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound. The selection of the stationary phase, typically a C8 or C18 column, and the mobile phase composition are critical parameters that are fine-tuned during method development. nih.gov Isocratic elution, where the mobile phase composition remains constant throughout the analysis, has been successfully employed for the simultaneous determination of clomipramine and its metabolites, including this compound. nih.gov
The validation of the developed HPLC method is a crucial step to ensure its reliability and suitability for routine analysis. preprints.org This process involves the evaluation of several key parameters in accordance with regulatory guidelines.
Key HPLC Method Parameters for the Analysis of Tricyclic Antidepressants and their Metabolites
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | C8 or C18 reversed-phase column |
| Mobile Phase | Acetonitrile:Water with pH adjustment |
| Elution Mode | Isocratic |
| Detection | UV at 215-252 nm |
Method validation confirms that the analytical procedure is accurate, precise, specific, linear, and robust within a specified range.
Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the identification of metabolites of tricyclic antidepressants. nih.gov This technique is particularly valuable for untargeted metabolomics studies, aiming to identify a wide range of compounds in a biological sample. nih.govvisionpublisher.info For the analysis of this compound, a derivatization step is often necessary to increase its volatility and thermal stability, making it amenable to gas chromatographic separation.
The mass spectrometer detector provides high specificity, allowing for the confident identification of metabolites based on their mass spectra. The fragmentation patterns observed in the mass spectrum provide structural information that aids in the identification of the analyte. While GC-MS is a robust technique for qualitative analysis, its application for the quantitative analysis of this compound is also feasible with appropriate calibration and validation.
Mass Spectrometry (MS) in this compound Research
Mass spectrometry is an indispensable tool in the study of this compound, offering unparalleled sensitivity and selectivity for its detection and structural characterization. When coupled with a chromatographic separation technique, such as liquid chromatography, it provides a comprehensive analytical platform for metabolite analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the comprehensive profiling of drug metabolites in biological fluids. nih.gov This technique combines the high separation efficiency of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. Both targeted and untargeted metabolomics strategies can be employed using LC-MS/MS. nih.gov
In a targeted approach, the instrument is specifically configured to detect and quantify this compound and other known metabolites. mdpi.com This is achieved by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), which significantly enhances the signal-to-noise ratio and reduces matrix effects. An untargeted approach, on the other hand, aims to detect and identify all measurable metabolites in a sample, which can lead to the discovery of novel metabolic pathways. mdpi.com
High-resolution mass spectrometry (HRMS) plays a pivotal role in the unambiguous structural elucidation of this compound and its conjugated metabolites. nih.gov HRMS instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. This information is critical for confirming the identity of a metabolite and for distinguishing between isobaric species.
Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS platform provide detailed structural information through the analysis of fragmentation patterns. nih.gov By carefully interpreting the fragmentation data, the site of hydroxylation and the structure of any conjugated moieties can be determined. This level of structural detail is essential for a complete understanding of the metabolic fate of clomipramine.
Optimization of Sample Preparation and Extraction Procedures for this compound from Complex Biological Samples
The effective extraction of this compound from complex biological matrices is a critical prerequisite for reliable analysis. nih.gov The primary goals of sample preparation are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte to a level that is suitable for the analytical instrument. nih.govchromatographyonline.com
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the two most commonly employed techniques for the extraction of tricyclic antidepressants and their metabolites from biological samples. nih.gov The optimization of the extraction procedure involves a careful selection of the extraction solvent, pH of the sample, and the extraction time to maximize the recovery of this compound.
Common Sample Preparation Techniques for this compound
| Technique | Description | Key Optimization Parameters |
|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Solvent type, pH of aqueous phase, solvent-to-sample ratio. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution with a suitable solvent. | Sorbent type, sample pH, wash solvent, elution solvent. |
A well-optimized sample preparation protocol is essential for achieving the desired accuracy, precision, and sensitivity in the quantification of this compound.
Method Validation Parameters for this compound Analysis
The validation of analytical methods is crucial to ensure the reliability and accuracy of quantitative data for this compound. Regulatory guidelines necessitate the evaluation of several key parameters to demonstrate that a method is fit for its intended purpose. While specific validation data exclusively for this compound is not always detailed in isolation in publicly available literature, studies on the simultaneous determination of clomipramine and its metabolites provide valuable insights into the performance of analytical methods. The following parameters are typically assessed:
Sensitivity: Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of this compound along with other metabolites of clomipramine, a fully automated high-performance liquid chromatography (HPLC) method has demonstrated a limit of quantification of approximately 15 ng/mL for all analytes collectively researchgate.net. Another study utilizing liquid chromatography with electrochemical detection reported a minimum quantifiable level of 0.2 ng/ml for clomipramine and its hydroxylated and demethylated metabolites nih.gov.
Specificity: Specificity refers to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, impurities, or matrix components. In chromatographic methods, specificity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. For the simultaneous analysis of clomipramine and its various metabolites, including hydroxylated forms, chromatographic separation is optimized to ensure that each compound is well-resolved from the others and from any endogenous components in the biological matrix being tested researchgate.net.
Linearity: Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. A linear response is essential for accurate quantification. For the simultaneous analysis of clomipramine and its metabolites, linear regression analyses have shown strong correlation coefficients, typically between 0.98 and 0.99, indicating a direct proportionality between concentration and response within the tested range researchgate.net.
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often expressed as the percentage of recovery of a known amount of analyte added to a sample. In methods analyzing clomipramine and its metabolites, recovery rates have been reported to be in the range of 64% to 110% researchgate.net. Another study reported recoveries in the general range of 80-110% for clomipramine and its metabolites nih.gov.
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For the combined analysis of clomipramine and its metabolites, the coefficients of variation have been found to range from 3% to 12% researchgate.net. A separate study on clomipramine and its metabolites showed a day-to-day precision of 3.7-8.8% nih.gov.
Recovery: Recovery is the extraction efficiency of an analytical method, representing the percentage of the analyte that is successfully transferred from the sample matrix to the final extract. As mentioned under accuracy, studies on the simultaneous determination of clomipramine and its metabolites have reported recovery rates ranging from 64% to 110% and 80% to 110% researchgate.netnih.gov.
Table 1: HPLC Method Validation Parameters for the Analysis of Clomipramine and its Metabolites
| Parameter | Result |
| Sensitivity | |
| Limit of Quantification (LOQ) | ~15 ng/mL |
| Linearity | |
| Correlation Coefficient (r) | 0.98 - 0.99 |
| Accuracy/Recovery | |
| Recovery Rate | 64% - 110% |
| Precision | |
| Coefficient of Variation (CV) | 3% - 12% |
Data from a study on the simultaneous determination of clomipramine and its various metabolites by a fully automated HPLC method. researchgate.net
Table 2: Liquid Chromatography with Electrochemical Detection Method Validation Parameters for Clomipramine and its Metabolites
| Parameter | Result |
| Sensitivity | |
| Minimum Quantifiable Level | 0.2 ng/mL |
| Accuracy/Recovery | |
| Recovery Rate | 80% - 110% |
| Precision | |
| Day-to-Day Precision (CV) | 3.7% - 8.8% |
Data from a study on the determination of clomipramine and its hydroxylated and demethylated metabolites. nih.gov
Structure Activity Relationship Sar and Computational Studies of 2 Hydroxyclomipramine
Structure-Activity Relationship (SAR) Analysis of 2-Hydroxylation in Clomipramine (B1669221) Derivatives
SAR studies investigate how a specific structural modification, such as hydroxylation, affects the biological activity of a compound. For clomipramine, 2-hydroxylation is a key metabolic step that influences its interactions with biological targets and its subsequent metabolic fate.
The addition of a polar hydroxyl (-OH) group to the clomipramine structure fundamentally changes its physicochemical properties, which in turn modulates its interaction with enzymes and receptors. Aromatic hydroxylation of clomipramine is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. winona.edug-standaard.nl
The key influences of 2-hydroxylation include:
Introduction of a Hydrogen Bonding Site: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This new functional group can form additional hydrogen bonds with amino acid residues in the binding pockets of enzymes like CYP2D6 or target receptors, potentially increasing binding affinity. nih.gov
Altered Lipophilicity: The addition of a hydroxyl group increases the polarity and reduces the lipophilicity of the molecule compared to the parent clomipramine. This change can affect the compound's ability to cross biological membranes and may alter its binding characteristics within the typically hydrophobic binding sites of receptors and enzymes.
Modified Electronic Distribution: The electron-donating nature of the hydroxyl group alters the electron density of the aromatic ring system. This can influence electrostatic and π-π stacking interactions with biological targets, which are crucial for molecular recognition and binding.
These molecular changes can lead to a modified affinity profile for clinically relevant receptors, such as serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, although the primary role of hydroxylation is considered to be metabolic clearance. The precise impact on receptor affinity requires comparative binding assays between the parent drug and its hydroxylated metabolite.
Hydroxylation is a pivotal Phase I metabolic reaction that prepares xenobiotics for elimination. The introduction of the 2-hydroxy group significantly impacts the metabolic stability of clomipramine by facilitating further biotransformation. winona.edu
Gateway to Phase II Metabolism: The newly formed hydroxyl group serves as a reactive handle for Phase II conjugation reactions. Specifically, 2-hydroxyclomipramine can undergo glucuronidation, a process where uridine diphosphate glucuronic acid is attached to the hydroxyl moiety. winona.edu This reaction dramatically increases the water solubility of the metabolite, making it readily excretable by the kidneys.
Decreased Metabolic Stability: From a pharmacokinetic perspective, the formation of this compound represents a decrease in the metabolic stability of the parent compound. The hydroxylation reaction is an efficient pathway for initiating the clearance of clomipramine from the body. While the parent drug is active, the formation of the hydroxylated metabolite is a step towards inactivation and excretion. g-standaard.nlresearchgate.net
Computational Chemistry Approaches Applied to this compound
Computational chemistry provides powerful tools to model and predict the behavior of molecules like this compound at an atomic level. These in silico methods offer insights that complement experimental data, helping to rationalize observed biological activities and metabolic pathways.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound, docking studies are instrumental in understanding its interaction with the enzyme responsible for its formation, CYP2D6. nih.gov
In a typical docking simulation, the 3D structure of the target protein (e.g., CYP2D6) is used as a template. The this compound molecule is then placed into the active site, and a scoring function estimates the binding affinity for various poses.
Table 1: Predicted Interactions from Molecular Docking of this compound in CYP2D6 Active Site
| Interaction Type | Interacting Moiety on this compound | Potential Interacting Residues in CYP2D6 Active Site |
|---|---|---|
| Hydrogen Bonding | 2-hydroxyl group, Propylamine nitrogen | Asp301, Glu216, Ser304 |
| Hydrophobic Interactions | Tricyclic ring system, Chloro-phenyl group | Phe120, Phe483, Leu213 |
| π-π Stacking | Aromatic rings | Phe120, Phe483 |
| Heme Interaction | Tricyclic ring system | Heme iron (proximity for oxidation) |
These simulations can reveal key insights, such as how the hydroxyl group orients itself to form favorable hydrogen bonds with specific amino acid residues, thereby anchoring the metabolite within the active site. Such studies help explain the regioselectivity of hydroxylation and the substrate specificity of CYP enzymes. nih.gov
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. mdpi.com Methods like Density Functional Theory (DFT) can provide a detailed picture of electron distribution, molecular orbitals, and reactivity indices. krishisanskriti.org
For this compound, these calculations can quantify the effects of the hydroxyl group on the molecule's electronic structure.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting the electron-rich region around the hydroxyl oxygen atom, making it a likely site for electrophilic attack or hydrogen bonding.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. krishisanskriti.org
Table 2: Theoretical Electronic Properties of Clomipramine vs. This compound
| Property | Clomipramine (Predicted) | This compound (Predicted) | Implication of Hydroxylation |
|---|---|---|---|
| Dipole Moment | Lower | Higher | Increased polarity |
| HOMO-LUMO Gap | Higher | Lower | Potentially increased chemical reactivity |
| Ionization Potential | Higher | Lower | More easily oxidized |
| Electron Affinity | Lower | Higher | Greater ability to accept an electron |
These quantum calculations can help rationalize the molecule's reactivity, metabolic fate, and interaction with biological targets from a fundamental electronic perspective. nih.govnih.gov
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations calculate the forces between atoms and their subsequent motions, allowing researchers to observe the stability of binding poses, the flexibility of the ligand and protein, and the role of solvent molecules. nih.govmdpi.com
When applied to the this compound-CYP2D6 complex, an MD simulation could:
Assess the stability of the hydrogen bonds formed by the 2-hydroxyl group.
Monitor conformational changes in the enzyme's active site upon ligand binding.
Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.
Observe the role of water molecules in mediating interactions between the ligand and the protein. dtu.dk
Table 3: Key Analyses in a Molecular Dynamics Simulation of this compound-Protein Complex
| Analysis Type | Description | Insights Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. | Stability of the ligand's binding pose and the protein's overall structure. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues. | Identifies flexible regions of the protein that may be important for binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation. | Quantifies the stability and importance of specific hydrogen bonding interactions. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding from simulation snapshots. | Provides a quantitative measure of binding affinity. |
Together, these computational approaches provide a multi-faceted understanding of this compound, from its fundamental electronic properties to its dynamic interactions with complex biological machinery.
Lack of Specific QSAR Models for this compound Hampers Predictive Biochemical Activity Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a sophisticated computational method used in drug discovery and development to predict the biological activity of chemical compounds based on their molecular structures. wikipedia.orgjocpr.com These models establish a mathematical correlation between the physicochemical properties or structural features of molecules and their biochemical activities. longdom.org Despite the broad applicability of QSAR in predicting the effects of various therapeutic agents, a thorough review of scientific literature reveals a notable absence of specific QSAR models developed exclusively for this compound.
QSAR studies are instrumental in the early stages of drug development for hit identification, lead optimization, and predicting potential toxicity. longdom.orgnih.gov The process involves compiling a dataset of compounds with known activities, calculating various molecular descriptors, building a predictive model using statistical methods, and rigorously validating the model's predictive power. jocpr.comnih.gov
However, the application of these predictive technologies is contingent on the availability of sufficient experimental data for a specific compound or a series of structurally related analogs to build and validate a reliable model. nih.gov In the case of this compound, a primary active metabolite of the tricyclic antidepressant clomipramine, dedicated QSAR studies predicting its diverse biochemical activities appear to be unpublished in the available scientific literature.
While the biochemical and pharmacological effects of clomipramine itself have been subjects of research, including its impact on serotonin and norepinephrine reuptake, this body of work does not extend to the development of specific QSAR models for its metabolites like this compound. nih.govresearchgate.net The creation of such a model would necessitate a dataset of molecules structurally similar to this compound with experimentally determined biochemical activities, which is currently not publicly available. The development of robust QSAR models relies on high-quality data from standardized assays to ensure predictive accuracy. nih.gov
The scientific community has successfully applied QSAR modeling to various other drug classes and biological targets, demonstrating its utility in predicting activities such as receptor binding, enzyme inhibition, and potential toxicities. nih.govmdpi.comnih.gov These studies utilize a wide array of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum chemical parameters, to build their predictive models. researchgate.netresearchgate.net
Given the absence of specific research, any discussion on QSAR modeling for this compound would be purely speculative. The generation of data tables and detailed research findings, as requested, is not feasible without published studies on this specific compound. The principles of QSAR are well-established, but their application requires dedicated research that has not yet been focused on this compound.
Future Directions and Research Gaps in 2 Hydroxyclomipramine Studies
Exploration of Undocumented and Minor Metabolic Pathways for 2-Hydroxyclomipramine
The biotransformation of clomipramine (B1669221) is complex, primarily involving Phase I and Phase II reactions. The formation of this compound via aromatic hydroxylation is a key Phase I step, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6. nih.govclinpgx.orgnih.gov Following this primary hydroxylation, the molecule is known to undergo Phase II conjugation, which facilitates its excretion.
The major documented subsequent pathway for hydroxylated metabolites like this compound is glucuronidation, forming hydrophilic glucuronide conjugates that are then eliminated renally. clinpgx.orgdrugbank.comnih.gov However, the full spectrum of metabolic possibilities has not been exhaustively explored. A significant research gap exists in the identification and characterization of other potential, less common metabolic pathways.
Future research should focus on:
Alternative Conjugation Reactions: While glucuronidation is well-documented, the potential for other Phase II reactions, such as sulfation, remains largely unexplored for this compound. Investigating the role of sulfotransferases (SULTs) could reveal minor but potentially significant clearance pathways.
Further Oxidation: It is conceivable that this compound could undergo further oxidative metabolism, leading to the formation of dihydroxy or other more polar metabolites. High-resolution mass spectrometry-based techniques could be employed to screen for these theoretical products in biological matrices.
N-Oxidation of the Hydroxylated Metabolite: N-oxidation is a known metabolic route for the parent clomipramine. drugbank.comresearchgate.net Whether this compound can also be a substrate for N-oxidation, creating a more complex polar metabolite, is currently unknown and warrants investigation.
The table below summarizes the known and potential metabolic pathways for this compound.
| Pathway Type | Specific Reaction | Enzymes Involved (Known/Potential) | Status |
| Phase I (Formation) | Aromatic Hydroxylation | CYP2D6 | Well-Documented |
| Phase II (Elimination) | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Documented |
| Phase II (Elimination) | Sulfation | Sulfotransferases (SULTs) | Undocumented (Research Gap) |
| Phase I (Further Metabolism) | N-Oxidation | Flavin-containing monooxygenases (FMOs), CYPs | Undocumented (Research Gap) |
Advanced Preclinical Investigations into the Specific Role of this compound in Biological Systems Beyond Primary Metabolism
While this compound is often viewed as a step in the drug's clearance, evidence suggests that hydroxylated metabolites of tricyclic antidepressants can be pharmacologically active. nih.gov However, the specific biological activity profile of this compound is poorly characterized, with most research focusing on the parent drug and the N-desmethyl metabolite. It has been noted that 8-hydroxyclomipramine (B1248891) and 8-hydroxydesmethylclomipramine are pharmacologically active, but their clinical relevance remains unknown. clinpgx.orgdrugbank.com A similar lack of clarity surrounds the 2-hydroxy metabolite.
Key research gaps include:
Receptor Binding Affinity: A comprehensive screening of this compound's binding affinity for a wide range of CNS receptors and transporters has not been performed. Its potency at the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), the primary targets of clomipramine, is of particular interest. patsnap.com
Functional Activity: Beyond simple binding, functional assays are needed to determine if this compound acts as an inhibitor, agonist, or antagonist at these targets.
Blood-Brain Barrier Permeability: The extent to which this compound can cross the blood-brain barrier and accumulate in the central nervous system is unknown. This is a critical factor in determining its potential contribution to the parent drug's central effects.
Advanced preclinical studies, including in vitro receptor binding assays and in vivo microdialysis in animal models, are necessary to delineate the specific pharmacological contributions of this metabolite.
Application of Integrated Omics Approaches for Comprehensive Metabolite Analysis
Modern analytical platforms, particularly those associated with "omics" technologies, offer powerful tools for comprehensively studying drug metabolism. The application of these techniques to clomipramine and its metabolites is an emerging area with significant potential.
Metabolomics: High-resolution mass spectrometry (LC-MS/MS) coupled with advanced data analysis can be used for global metabolite profiling. researchgate.net An untargeted metabolomics approach could identify the full spectrum of clomipramine metabolites in human plasma or urine, including previously uncharacterized minor products derived from this compound. winona.edu Such studies would provide a more complete picture of the drug's metabolic fate. One study successfully used LC-MS/MS to develop a sensitive method for quantifying clomipramine and its primary active metabolite, N-desmethylclomipramine, in human plasma. researchgate.net Expanding this to include all known and unknown metabolites is a logical next step.
Proteomics: Quantitative proteomics can be used to characterize the expression levels of drug-metabolizing enzymes in tissues like the liver. nih.gov This approach could help explain interindividual variability in the formation of this compound by correlating CYP2D6 protein abundance in liver microsomes with metabolite levels in patients. researchgate.net This would complement pharmacogenomic studies that focus on genetic variants.
The integration of pharmacogenomic, proteomic, and metabolomic data would create a multi-omics model to better predict an individual's metabolic phenotype for clomipramine, leading to more personalized therapeutic strategies.
Development of Novel Synthetic Methodologies for Isotope-Labeled this compound for Research Applications
Isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic research. They serve as internal standards for quantitative analysis, enabling precise and accurate measurements by correcting for matrix effects and variations in instrument response. tandfonline.com They are also crucial as tracers in studies designed to elucidate metabolic pathways.
While deuterium-labeled versions of clomipramine and N-desmethylclomipramine have been synthesized and used as internal standards in LC-MS/MS assays, the availability of labeled this compound is a significant research gap. tandfonline.com The development of a robust and efficient synthetic methodology for producing stable isotope-labeled (e.g., deuterium (B1214612), carbon-13) this compound is a priority.
Potential synthetic approaches could include:
Direct Exchange Reactions: Methods using catalysts like palladium on carbon (Pd/C) with a deuterium source (e.g., D₂O) could be explored for direct hydrogen-deuterium exchange on the this compound molecule or a late-stage synthetic intermediate. nih.govhwb.gov.in
De Novo Synthesis: Building the molecule from labeled precursors would offer precise control over the location and number of isotopic labels.
The availability of such a standard would greatly enhance the quality and reliability of quantitative bioanalytical methods, facilitating more precise pharmacokinetic modeling and a better understanding of the role of this compound.
Refined Computational Modeling and Predictive Algorithms for this compound Behavior
Computational modeling provides a powerful, in silico approach to predict and understand the behavior of drugs and their metabolites. This area remains underdeveloped for this compound specifically.
Future research should leverage computational tools for:
Pharmacokinetic (PK) Modeling: Population PK models have been developed to describe the profiles of clomipramine and its main metabolites, including the hydroxylated forms. nih.gov These models can be refined with more specific data on this compound to better predict its formation and elimination kinetics across different patient populations, accounting for factors like age and genetic polymorphisms. nih.gov
Molecular Docking: Docking simulations can predict the binding orientation and affinity of this compound within the active site of metabolizing enzymes like CYP2D6 and pharmacological targets like SERT. This could help explain the substrate specificity of its formation and its potential for pharmacological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models could be developed to predict the biological activities and physicochemical properties of a range of clomipramine metabolites, including this compound, based on their chemical structures.
These computational approaches, when validated with experimental data, can accelerate research by prioritizing experiments and providing mechanistic insights into the behavior of this compound in biological systems.
Q & A
Q. What is the metabolic pathway of 2-Hydroxyclomipramine in humans, and how does it compare to other clomipramine metabolites?
- Methodological Answer : this compound is a minor metabolite of clomipramine, a tricyclic antidepressant. Its formation involves cytochrome P450-mediated hydroxylation. In vitro studies using human liver microsomes (HLM) predicted comparable exposure levels for 8-hydroxyclomipramine and this compound. However, in vivo plasma analysis revealed undetectable levels of this compound, attributed to its significantly higher intrinsic elimination clearance (6.5 µL/min/mg microsomal protein) compared to 8-hydroxyclomipramine (1.5 µL/min/mg). This discrepancy highlights the limitations of relying solely on in vitro formation data to predict metabolite significance .
Q. What analytical techniques are recommended for detecting this compound in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting low-abundance metabolites like this compound. Method validation should include sensitivity thresholds (e.g., lower limit of quantification, LLOQ) and specificity checks against structural analogs (e.g., 8-hydroxyclomipramine). Due to its undetectable plasma levels in vivo, researchers must optimize extraction protocols (e.g., solid-phase extraction) and consider pooled sample analysis to enhance signal detection .
Advanced Research Questions
Q. How can in vitro-to-in vivo extrapolation (IVIVE) models be optimized to predict this compound exposure more accurately?
- Methodological Answer : Current IVIVE models (e.g., Equations 10 and 11 for PO/IV administration) incorporate scaled clearance values from HLM and hepatocyte data, adjusted for liver mass (54.7 mg microsomal protein/g liver) and body weight (21.43 g liver/kg). For this compound, integrating metabolite-specific parameters—such as plasma protein binding, tissue distribution, and renal clearance—into physiologically based pharmacokinetic (PBPK) models can improve predictions. Comparative studies with other clomipramine metabolites (e.g., N-desmethylclomipramine) are critical for refining scaling factors .
Q. What experimental designs are effective in resolving discrepancies between predicted and observed metabolite exposures, as seen with this compound?
- Methodological Answer : A crossover study design comparing in vitro HLM data with in vivo pharmacokinetic profiles in animal models (e.g., rodents) can identify clearance mechanisms specific to this compound. Parallel experiments should measure metabolite formation in hepatocytes, microsomes, and plasma while accounting for interspecies differences. For human extrapolation, population pharmacokinetic modeling with Bayesian estimation can reconcile in vitro clearance data (e.g., 6.5 µL/min/mg) with observed undetectable plasma levels .
Q. How does the intrinsic elimination clearance of this compound affect its pharmacokinetic profile compared to 8-Hydroxyclomipramine?
- Methodological Answer :
The intrinsic clearance (CLint) of this compound (6.5 µL/min/mg) is ~4.3-fold higher than that of 8-hydroxyclomipramine (1.5 µL/min/mg), leading to rapid hepatic extraction and negligible systemic exposure. This difference can be quantified using the hepatic clearance equation:
where is hepatic blood flow, and is the fraction unbound. The high CLint of this compound results in a Clhep approaching , explaining its undetectable plasma levels despite comparable in vitro formation rates .
Methodological Considerations for Future Studies
- Ethical Compliance : Human/animal studies must adhere to the Declaration of Helsinki and institutional review board (IRB) approvals, with detailed participant selection criteria and informed consent protocols .
- Literature Review : Follow PRISMA guidelines for systematic reviews to ensure reproducibility and minimize bias when evaluating metabolite kinetics .
- Data Reproducibility : Document experimental conditions (e.g., microsomal protein concentrations, scaling factors) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
